molecular formula C24H27ClN2O3S B2637716 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide CAS No. 891093-39-3

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide

Cat. No.: B2637716
CAS No.: 891093-39-3
M. Wt: 459
InChI Key: BGXIMLFOHOQCQP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a sulfonyl group attached to a benzyl group, which could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and indole groups. For instance, the sulfonyl group could potentially participate in substitution reactions . The indole ring, being aromatic, might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups (like the sulfonyl group), the size and shape of the molecule, and the presence of aromatic rings .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The indole ring is a common feature in many biologically active compounds .

Future Directions

The future research directions for this compound could be vast and would depend on its properties and potential applications. It could be studied for its potential uses in pharmaceuticals, given the presence of the biologically-relevant indole ring . Alternatively, its chemical reactivity could be explored further for potential use in synthetic chemistry .

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclohexyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O3S/c1-26(19-10-3-2-4-11-19)24(28)16-27-15-23(20-12-6-8-14-22(20)27)31(29,30)17-18-9-5-7-13-21(18)25/h5-9,12-15,19H,2-4,10-11,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXIMLFOHOQCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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